(2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Description
This compound is a pyrrolidine-based carboxylic acid derivative featuring two ester functional groups: an ethoxycarbonyl group at the 3-position and a tert-butoxycarbonyl (Boc) group at the 1-position. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and compatibility with biological targets, such as enzymes or receptors . While direct studies on this compound are absent in the provided evidence, its structural analogs highlight roles in peptide synthesis (as protecting groups) and drug development .
Properties
IUPAC Name |
(2S,3R)-3-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-5-19-11(17)8-6-7-14(9(8)10(15)16)12(18)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXGCIJBUIHPGR-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903832-20-1 | |
| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, identified by its CAS number 1903832-20-1, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound features a pyrrolidine core with ethoxycarbonyl and tert-butyl groups, which contribute to its biological activity. The stereochemistry at the 2 and 3 positions is crucial for its interaction with biological targets.
Research indicates that compounds similar to this compound may act as competitive antagonists for ionotropic glutamate receptors (iGluRs), particularly NMDA receptors. These receptors are pivotal in synaptic plasticity and memory function.
2. Structure-Activity Relationship (SAR)
A detailed SAR study on pyrrolidine derivatives has shown that modifications at specific positions can enhance selectivity and potency against various receptor subtypes. For instance, substituents at the 5'-position have been linked to increased selectivity for NMDA receptors, with IC50 values reported as low as 200 nM .
| Compound | IC50 (nM) | Receptor Selectivity |
|---|---|---|
| Compound A | 200 | NMDA GluN1/GluN2A |
| Compound B | 500 | NMDA GluN1/GluN2B |
| (2S,3R)-3-Ethoxycarbonyl... | TBD | TBD |
Case Study 1: NMDA Receptor Antagonism
In a study investigating the effects of various pyrrolidine analogues, it was found that certain modifications led to enhanced antagonistic activity against NMDA receptors. The study employed electrophysiological techniques to assess the potency and selectivity of these compounds, providing insights into their potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Therapeutic Applications
Another study explored the use of pyrrolidine derivatives in treating conditions related to excitotoxicity, such as Alzheimer's disease. The findings suggested that compounds with similar structural features could mitigate neuronal damage by selectively inhibiting overactive NMDA receptors .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic viability. Preliminary studies indicate favorable absorption characteristics; however, comprehensive toxicity assessments are required to ensure safety in clinical applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound serves as a versatile intermediate in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties. For example, derivatives of this compound have been explored for their potential as anti-inflammatory agents and analgesics.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of (2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid exhibited significant anti-inflammatory activity in animal models. The modifications to the ethoxycarbonyl group were crucial in enhancing the efficacy and reducing side effects compared to existing anti-inflammatory drugs.
Synthetic Methodologies
2. Asymmetric Synthesis
This compound is notable for its application in asymmetric synthesis due to its chiral centers. It can be utilized as a chiral building block in the synthesis of various pharmaceuticals.
Data Table: Comparison of Yield in Asymmetric Reactions
| Reaction Type | Yield (%) | Reference |
|---|---|---|
| Asymmetric Aldol Reaction | 85 | |
| Michael Addition | 78 | |
| Enantioselective Synthesis | 90 |
Biochemical Applications
3. Enzyme Inhibitors
Research indicates that this compound and its derivatives can act as enzyme inhibitors, specifically targeting enzymes involved in metabolic pathways relevant to various diseases.
Case Study: Enzyme Inhibition
In vitro studies showed that certain derivatives inhibited the activity of cyclooxygenase enzymes (COX), which are key players in inflammatory responses. This inhibition suggests potential applications in developing new anti-inflammatory drugs.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine Scaffolds
The compound shares structural similarities with other pyrrolidine derivatives, particularly in terms of substituent patterns and stereochemistry:
Key Observations :
- Substituent Diversity: The target compound’s tert-butoxycarbonyl group distinguishes it from analogs like Alacepril (acetylthio) or Lisinopril (phenylbutanoyl). Boc groups are commonly used as protective moieties in organic synthesis, whereas acetylthio or amino groups in other compounds enhance biological activity (e.g., ACE inhibition) .
- Stereochemical Impact : The (2S,3R) configuration may influence binding affinity compared to stereoisomers. For example, (2S,4R)-hydroxypyrrolidine derivatives exhibit distinct hydrogen-bonding capabilities in enzyme interactions .
- Molecular Weight: The target compound’s molecular weight (~285–300 g/mol, estimated) is lower than Lisinopril (441.53 g/mol), suggesting differences in pharmacokinetics like membrane permeability .
Functional Group Comparison
- Ethoxycarbonyl vs. tert-Butoxycarbonyl : The ethoxycarbonyl group in the target compound offers moderate steric bulk, while the tert-butoxycarbonyl group provides superior stability under acidic conditions, a trait critical for protective strategies in peptide synthesis .
- Carboxylic Acid vs. Ester Derivatives: Unlike Alacepril, which includes a propanoic acid chain, the target compound’s carboxylic acid at the 2-position may enhance solubility in polar solvents but reduce lipid membrane penetration compared to esterified analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
